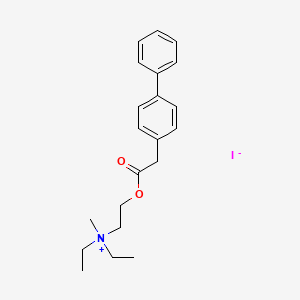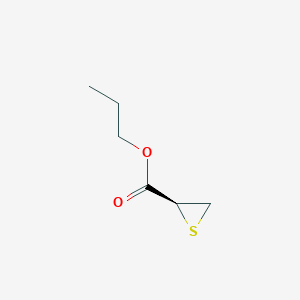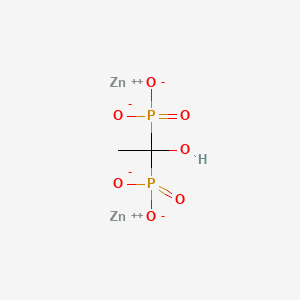
(1-Hydroxyethylidene)bisphosphonic acid, zinc salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Hydroxyethylidene)bisphosphonic acid, zinc salt is a compound that belongs to the class of bisphosphonates. Bisphosphonates are known for their ability to inhibit bone resorption, making them valuable in the treatment of various bone diseases. The zinc salt form of (1-Hydroxyethylidene)bisphosphonic acid is particularly interesting due to the additional benefits provided by zinc, such as its role in bone metabolism and immune function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxyethylidene)bisphosphonic acid, zinc salt typically involves the reaction of (1-Hydroxyethylidene)bisphosphonic acid with a zinc-containing compound. One common method is to dissolve (1-Hydroxyethylidene)bisphosphonic acid in water and then add zinc chloride or zinc sulfate under controlled pH conditions. The reaction is usually carried out at room temperature, and the product is isolated by filtration and drying.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but involves larger reactors and more stringent control of reaction parameters to ensure consistency and purity. The use of automated systems for pH control, temperature regulation, and product isolation is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Hydroxyethylidene)bisphosphonic acid, zinc salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: Reduction reactions can alter the oxidation state of zinc, affecting the compound’s properties.
Substitution: The zinc ion in the compound can be substituted with other metal ions, leading to the formation of different metal bisphosphonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Metal salts like calcium chloride or magnesium sulfate can be used to substitute zinc.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to zinc oxide, while substitution reactions can yield other metal bisphosphonates.
Applications De Recherche Scientifique
(1-Hydroxyethylidene)bisphosphonic acid, zinc salt has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent and in the synthesis of metal-organic frameworks.
Biology: The compound is studied for its role in bone metabolism and its potential to inhibit bone resorption.
Medicine: It is investigated for its potential use in treating osteoporosis and other bone-related diseases.
Industry: The compound is used in water treatment processes to prevent scale formation and corrosion.
Mécanisme D'action
The mechanism of action of (1-Hydroxyethylidene)bisphosphonic acid, zinc salt involves its ability to bind to hydroxyapatite in bone, inhibiting the activity of osteoclasts, which are responsible for bone resorption. The zinc ion enhances this effect by promoting bone formation and supporting immune function. The compound’s molecular targets include enzymes involved in bone metabolism, such as farnesyl pyrophosphate synthase.
Comparaison Avec Des Composés Similaires
Similar Compounds
Etidronic acid: Another bisphosphonate with similar bone resorption inhibition properties.
Pamidronate: A bisphosphonate used in the treatment of osteoporosis and Paget’s disease.
Alendronate: Known for its high potency in inhibiting bone resorption.
Uniqueness
(1-Hydroxyethylidene)bisphosphonic acid, zinc salt is unique due to the presence of zinc, which provides additional benefits such as enhanced bone formation and immune support. This makes it a valuable compound in both medical and industrial applications.
Propriétés
Numéro CAS |
25537-17-1 |
|---|---|
Formule moléculaire |
C2H4O7P2Zn2 |
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
dizinc;1,1-diphosphonatoethanol |
InChI |
InChI=1S/C2H8O7P2.2Zn/c1-2(3,10(4,5)6)11(7,8)9;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;/q;2*+2/p-4 |
Clé InChI |
DAZWREBGAMCVCM-UHFFFAOYSA-J |
SMILES canonique |
CC(O)(P(=O)([O-])[O-])P(=O)([O-])[O-].[Zn+2].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


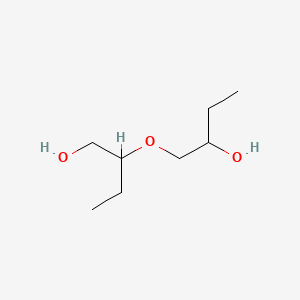
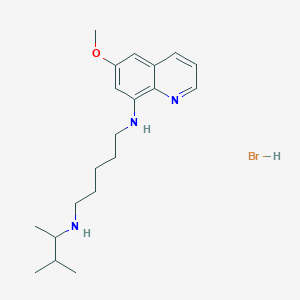
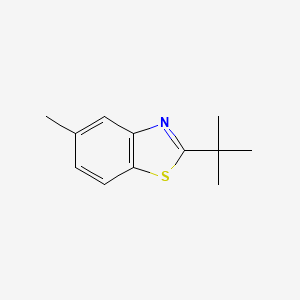
![4-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester](/img/structure/B13786023.png)
![1H-Cycloocta[e]benzimidazole(9CI)](/img/structure/B13786028.png)
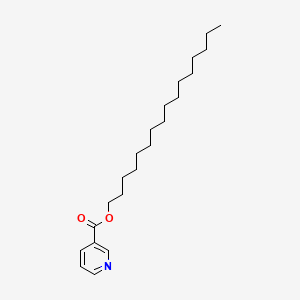
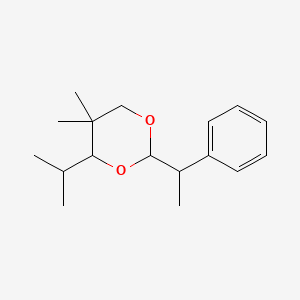
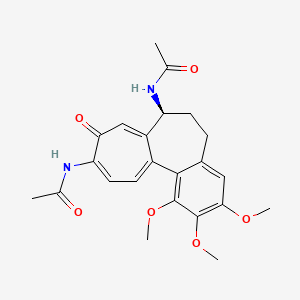

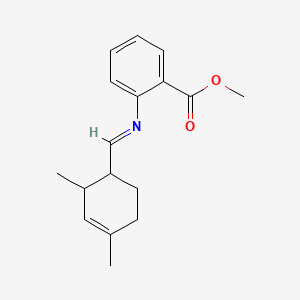
![N-(5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B13786059.png)
